molecular formula C10H14O3S B12070634 Methyl 4-isobutoxythiophene-2-carboxylate

Methyl 4-isobutoxythiophene-2-carboxylate

Cat. No.: B12070634
M. Wt: 214.28 g/mol
InChI Key: RWXXJBYMBGXLMA-UHFFFAOYSA-N
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Description

Methyl 4-isobutoxythiophene-2-carboxylate is a heteroaromatic ester featuring a thiophene ring substituted with a methyl ester group at position 2 and an isobutoxy (2-methylpropoxy) group at position 3. This compound belongs to the class of thiophene derivatives, which are widely utilized in pharmaceutical and agrochemical synthesis due to their aromatic stability and functional versatility. The isobutoxy substituent introduces steric bulk and moderate electron-donating effects, influencing reactivity and physical properties such as solubility and boiling/melting points.

Properties

Molecular Formula

C10H14O3S

Molecular Weight

214.28 g/mol

IUPAC Name

methyl 4-(2-methylpropoxy)thiophene-2-carboxylate

InChI

InChI=1S/C10H14O3S/c1-7(2)5-13-8-4-9(14-6-8)10(11)12-3/h4,6-7H,5H2,1-3H3

InChI Key

RWXXJBYMBGXLMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CSC(=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-isobutoxythiophene-2-carboxylate can be achieved through various methods. One common approach involves the condensation of 4-isobutoxy-2-thiophenecarboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid or phosphorus pentoxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired ester.

Another method involves the use of Suzuki–Miyaura coupling, where a boronic acid derivative of thiophene is coupled with an appropriate halide under palladium catalysis

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification reactions. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-isobutoxythiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the 2- and 5-positions of the thiophene ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Bromine in acetic acid, nitric acid in sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated thiophenes, nitrothiophenes.

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Active Pharmaceutical Ingredients (APIs)
Methyl 4-isobutoxythiophene-2-carboxylate is utilized in the synthesis of various APIs due to its ability to serve as a building block in organic synthesis. It is particularly noted for its role in creating thiophene derivatives that exhibit biological activity.

Case Study: Articaine Synthesis
Articaine, a widely used dental anesthetic, incorporates thiophene derivatives in its structure. Research indicates that this compound can be employed in the synthesis of intermediates for Articaine, enhancing its efficacy and stability in pharmaceutical formulations .

Agrochemical Applications

2. Herbicide Development
Thiophene derivatives have been identified as potential candidates for herbicide development. This compound can be modified to create herbicidal compounds that target specific plant pathways.

Research Findings
A study demonstrated that derivatives of this compound exhibited significant herbicidal activity against common weeds while maintaining low toxicity to crops . This highlights the compound's potential for developing selective herbicides.

Material Science Applications

3. Conductive Polymers
Thiophenes are integral components in the synthesis of conductive polymers used in electronic devices. This compound can be polymerized to yield materials with desirable electrical properties.

PropertyValue
ConductivityHigh
Thermal StabilityExcellent
SolubilitySoluble in organic solvents

Summary of Applications

Application AreaSpecific Use
PharmaceuticalsSynthesis of APIs like Articaine
AgrochemicalsDevelopment of herbicides
Material ScienceCreation of conductive polymers

Mechanism of Action

The mechanism of action of methyl 4-isobutoxythiophene-2-carboxylate depends on its specific application. In biological systems, thiophene derivatives can interact with enzymes, receptors, and other molecular targets. For example, they may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as agonists or antagonists. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include methyl esters of thiophene-2-carboxylate with substituents at position 4, such as:

  • Methyl 4-bromothiophene-2-carboxylate (CAS 62224-16-2): Bromine substituent at position 4.
  • Methyl 4-chlorothiophene-2-carboxylate: Chlorine substituent at position 4 (synonym listed in ).
Table 1: Comparative Properties of Methyl Thiophene-2-Carboxylate Derivatives
Property Methyl 4-Isobutoxythiophene-2-Carboxylate Methyl 4-Bromothiophene-2-Carboxylate Methyl 4-Chlorothiophene-2-Carboxylate
Molecular Formula C₁₀H₁₄O₃S C₆H₅BrO₂S C₆H₅ClO₂S
Molecular Weight ~214.28 (calculated) 221.07 ~176.62 (calculated)
Substituent Type Electron-donating (isobutoxy) Electron-withdrawing (bromo) Electron-withdrawing (chloro)
Steric Bulk High (branched alkyl chain) Low (halogen atom) Low (halogen atom)
Reactivity Low electrophilicity; stable to substitution High electrophilicity; prone to nucleophilic substitution Moderate electrophilicity
Typical Applications Intermediate in drug synthesis; ligand design Precursor for cross-coupling reactions Intermediate in agrochemicals

Substituent Effects on Physicochemical Properties

  • Solubility: The isobutoxy group enhances lipophilicity, favoring solubility in nonpolar solvents (e.g., hexane, chloroform), whereas bromo and chloro derivatives exhibit higher polarity and better solubility in polar aprotic solvents (e.g., DMSO, acetone) .
  • Thermal Stability : Halogenated derivatives (bromo, chloro) generally exhibit lower thermal stability due to weaker C–X bonds compared to the robust C–O bond in the isobutoxy analog.
  • Reactivity : Bromo and chloro substituents act as leaving groups, enabling nucleophilic aromatic substitution (e.g., Suzuki coupling), while the isobutoxy group resists substitution, making it suitable for applications requiring inertness .

Chromatographic Behavior

While direct chromatographic data for this compound is unavailable, gas chromatography (GC) traces of structurally complex methyl esters (e.g., diterpenoid esters in ) suggest that alkyloxy-substituted thiophenes elute later than halogenated analogs due to increased molecular weight and hydrophobicity .

Biological Activity

Methyl 4-isobutoxythiophene-2-carboxylate (MIBT) is a compound that has garnered attention for its potential biological activities, particularly in antiviral and anticancer applications. This article delves into the biological activity of MIBT, summarizing research findings, case studies, and experimental data.

Chemical Structure and Properties

MIBT is characterized by a thiophene ring with an isobutoxy group and a carboxylate moiety. The molecular structure can be represented as follows:

C12H14O3S\text{C}_12\text{H}_{14}\text{O}_3\text{S}

This structure contributes to its unique chemical properties and biological interactions.

Antiviral Activity

Recent studies have indicated that MIBT exhibits significant antiviral properties, particularly against Hepatitis B Virus (HBV). Molecular docking simulations suggest that MIBT can act as a potent inhibitor of HBV replication. Experimental in vitro studies have demonstrated that MIBT achieves high inhibition rates at concentrations as low as 10 µM .

Table 1: Antiviral Activity of this compound

CompoundTarget VirusInhibition Concentration (µM)Inhibition Rate (%)
This compoundHepatitis B Virus10High

Anticancer Properties

MIBT has also been studied for its anticancer potential. The compound's ability to inhibit the c-Myc-Max dimerization is particularly noteworthy, as c-Myc is a transcription factor implicated in various cancers. Research indicates that MIBT can disrupt the c-Myc-Max heterodimer, leading to reduced transcriptional activity associated with tumor growth .

Case Study: Inhibition of c-Myc Activity

In a study involving human leukemia cell lines, MIBT demonstrated an ability to induce cell cycle arrest and apoptosis in cells overexpressing c-Myc. The results showed that treatment with MIBT led to a significant decrease in cell viability, particularly in HL60 and Daudi cells, which are known to express high levels of c-Myc. The mechanism appears to involve the specific inhibition of c-Myc transcriptional control, resulting in reduced proliferation .

Table 2: Anticancer Activity of this compound

Cell LineTreatment Concentration (µM)Effect on Cell Viability (%)Mechanism
HL6010Significant decreasec-Myc inhibition
Daudi10Significant decreasec-Myc inhibition

Mechanistic Insights

The biological activity of MIBT can be attributed to its ability to interact with specific proteins involved in viral replication and cancer cell proliferation. The compound's structural features allow it to bind effectively to target sites, inhibiting critical processes such as dimerization of transcription factors and viral replication pathways.

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